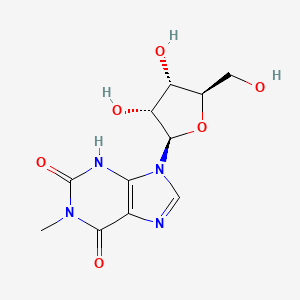
Xanthosine, 1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthosine, 1-methyl- is a nucleoside derived from xanthine and ribose It is a methylated derivative of xanthosine, which is a key intermediate in the biosynthesis of caffeine and other methylxanthines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine, 1-methyl- typically involves the methylation of xanthosine. One common method is the use of S-adenosyl-L-methionine (SAM) as a methyl donor in the presence of xanthosine methyltransferase (XMT). The reaction conditions often include a pH of around 8.5 and temperatures conducive to enzyme activity .
Industrial Production Methods: Industrial production of Xanthosine, 1-methyl- can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to express xanthosine methyltransferase, enabling the conversion of xanthosine to Xanthosine, 1-methyl- in a controlled fermentation process .
化学反応の分析
Types of Reactions: Xanthosine, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthine derivatives, while substitution reactions can yield various methylated or functionalized nucleosides .
科学的研究の応用
Xanthosine, 1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of caffeine and other methylxanthines.
Biology: It plays a role in the study of purine metabolism and nucleoside analogs.
Medicine: Research explores its potential therapeutic effects, including its role in neurological and cardiovascular health.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
作用機序
The mechanism of action of Xanthosine, 1-methyl- involves its role as a methyl donor in biochemical reactions. It interacts with various enzymes, such as xanthosine methyltransferase, to transfer methyl groups to target molecules. This process is crucial in the biosynthesis of methylxanthines like caffeine. The molecular targets include nucleosides and nucleotides, and the pathways involved are part of the broader purine metabolism .
類似化合物との比較
Xanthosine: The non-methylated precursor of Xanthosine, 1-methyl-.
Caffeine (1,3,7-trimethylxanthine): A widely known stimulant derived from methylxanthines.
Theobromine (3,7-dimethylxanthine): Another methylxanthine found in chocolate.
Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects
Uniqueness: Xanthosine, 1-methyl- is unique due to its specific role in the biosynthesis of caffeine and its intermediate position in the methylation pathway. Unlike caffeine and theobromine, which are end products, Xanthosine, 1-methyl- serves as a crucial intermediate, making it essential for understanding and manipulating the biosynthesis of these important compounds .
特性
CAS番号 |
23392-10-1 |
|---|---|
分子式 |
C11H14N4O6 |
分子量 |
298.25 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O6/c1-14-9(19)5-8(13-11(14)20)15(3-12-5)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H,13,20)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
SOBHTUPJYFGBBX-KQYNXXCUSA-N |
異性体SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



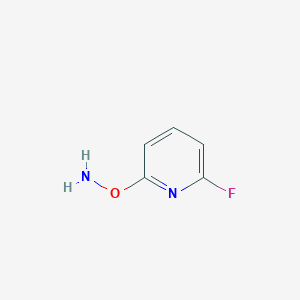
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290584.png)
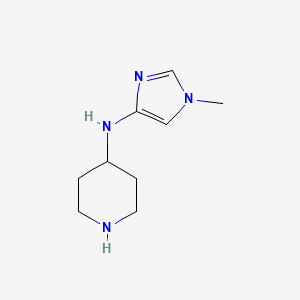
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)


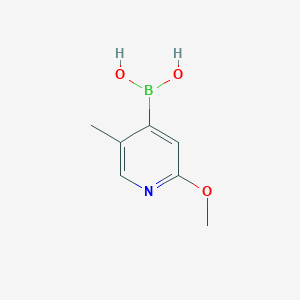
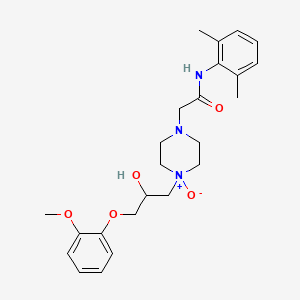
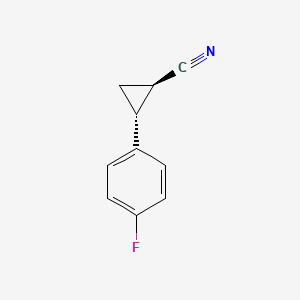
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)



